molecular formula C21H15N3O6 B414175 N~5~-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide

N~5~-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B414175
M. Wt: 405.4g/mol
InChI Key: JVZPGYIJXCWFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by the presence of benzodioxole and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodioxole-5-carbonyl chloride with 2-amino-6-pyridinylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~5~-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N~5~-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of benzodioxole and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C21H15N3O6

Molecular Weight

405.4g/mol

IUPAC Name

N-[6-(1,3-benzodioxole-5-carbonylamino)pyridin-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H15N3O6/c25-20(12-4-6-14-16(8-12)29-10-27-14)23-18-2-1-3-19(22-18)24-21(26)13-5-7-15-17(9-13)30-11-28-15/h1-9H,10-11H2,(H2,22,23,24,25,26)

InChI Key

JVZPGYIJXCWFMH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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